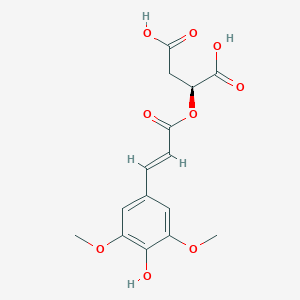

Sinapoyl malate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDGAPSRYCQPBG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346426 | |

| Record name | Sinapoyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92344-58-6 | |

| Record name | Sinapoyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Sinapoyl Malate in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapoyl malate is a prominent secondary metabolite in Arabidopsis thaliana, playing a crucial role in the plant's interaction with its environment. This phenylpropanoid ester, abundant in the epidermal cells of leaves and cotyledons, is a key player in protecting the plant against the damaging effects of ultraviolet-B (UV-B) radiation. Beyond its function as a natural sunscreen, this compound is also implicated in plant defense mechanisms against herbivores and exhibits antioxidant properties. This technical guide provides an in-depth overview of the functions of this compound in Arabidopsis thaliana, detailing its biosynthesis, the signaling pathways that regulate its accumulation, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its physiological significance.

Core Functions of this compound

This compound serves several vital functions in Arabidopsis thaliana, primarily centered around mitigating environmental stress.

UV-B Radiation Protection

The most well-documented function of this compound is its role as a UV-B protectant.[1] It accumulates in the vacuoles of epidermal cells, where it acts as a filter, absorbing incoming UV-B radiation and preventing it from reaching and damaging sensitive molecules like DNA and proteins in the underlying mesophyll tissues.[2][3] The accumulation of this compound is a dynamic process, with its synthesis being upregulated in response to UV-B exposure, a process mediated by the UVR8 photoreceptor signaling pathway.[4][5] Mutants deficient in this compound biosynthesis, such as fah1 (ferulic acid hydroxylase 1), exhibit increased sensitivity to UV-B radiation, underscoring its critical role in photoprotection.[1][4]

Herbivore Defense

This compound also contributes to the plant's defense against herbivores. Studies have shown that its accumulation is induced in response to feeding by certain phloem-feeding insects, such as aphids.[6] This response is part of a complex defense signaling network involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).[6] The accumulation of this compound in response to aphid feeding is associated with induced resistance against subsequent caterpillar feeding, suggesting a role in broad-spectrum herbivore defense.[6]

Antioxidant Activity

As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS). This activity is beneficial in mitigating oxidative stress induced by various abiotic and biotic factors, including high light and pathogen attack.

Biosynthesis of this compound

This compound is synthesized through the phenylpropanoid pathway. The final step in its biosynthesis is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT) .[1][7] This enzyme transfers the sinapoyl group from sinapoylglucose to malate.[1] The gene encoding SMT in Arabidopsis is SNG1 (SINAPOYLGLUCOSE ACCUMULATOR 1).[7][8] Mutants lacking a functional SMT, such as sng1, accumulate sinapoylglucose instead of this compound.[1][8] The biosynthesis of the precursor, sinapic acid, is dependent on the enzyme ferulic acid hydroxylase (F5H) , encoded by the FAH1 gene.[1][4]

Quantitative Data on this compound Accumulation

The concentration of this compound in Arabidopsis thaliana varies depending on the tissue, developmental stage, and environmental conditions. The following tables summarize available quantitative data.

| Genotype | Tissue | Condition | This compound Level | Reference |

| Wild-Type (Col-0) | 3-week-old leaves | Normal Light | ~100% (relative) | [9] |

| ref1 mutant | 3-week-old leaves | Normal Light | <10% of Wild-Type | [9] |

| Wild-Type | Mature Seeds | - | Part of total sinapate esters (~740 pmol/mg) | [3] |

| fah1 mutant | Leaves | Normal Light | Not detected | [9][10] |

| Wild-Type | Seedlings | UV-B exposure | Increased accumulation | [4] |

| uvr8 mutant | Seedlings | UV-B exposure | No induced accumulation | [4] |

| hy5 hyh mutant | Seedlings | UV-B exposure | No induced accumulation | [4] |

| Wild-Type | Plants | Aphid feeding | Increased accumulation | [6][11] |

Note: The data presented are compiled from various sources and may have been obtained using different quantification methods and units. Direct comparison should be made with caution.

Signaling Pathways Regulating this compound Accumulation

The accumulation of this compound is tightly regulated by complex signaling networks in response to environmental cues.

UV-B Signaling Pathway

The UVR8 signaling pathway is central to the induction of this compound biosynthesis in response to UV-B radiation.

Caption: UVR8 signaling pathway leading to this compound accumulation.

Upon exposure to UV-B light, the UVR8 photoreceptor transitions from an inactive dimer to an active monomer.[12] The UVR8 monomer interacts with the E3 ubiquitin ligase COP1, preventing the degradation of the transcription factor HY5.[12][13] Stabilized HY5 then activates the transcription of genes in the phenylpropanoid pathway, including F5H and SMT, leading to the accumulation of this compound and enhanced UV protection.[4][13]

Herbivore Defense Signaling Pathway

The induction of this compound in response to aphid feeding involves a crosstalk between the jasmonate (JA) and salicylate (SA) signaling pathways.

Caption: Herbivore defense signaling involving this compound.

Aphid feeding primarily induces the salicylic acid (SA) pathway.[6] There is an antagonistic relationship between the SA and jasmonic acid (JA) pathways, often mediated by transcription factors like WRKY70.[6] The induction of the SA pathway by aphids leads to an increase in this compound levels, which contributes to resistance against subsequent attack by chewing herbivores like caterpillars.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in Arabidopsis thaliana.

Extraction and Quantification of this compound by HPLC

This protocol describes the extraction of soluble phenylpropanoids from Arabidopsis leaf tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Arabidopsis thaliana leaf tissue

-

Liquid nitrogen

-

80% (v/v) methanol

-

Microcentrifuge tubes

-

Microcentrifuge

-

HPLC system with a C18 reverse-phase column and a UV detector

-

This compound standard

-

Milli-Q water

-

Acetonitrile

-

Phosphoric acid

Procedure:

-

Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for at least 1 hour with occasional vortexing to facilitate extraction.

-

Centrifuge the extract at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10-20 µL of the filtered extract onto a C18 HPLC column.

-

Elute the compounds using a gradient of solvent A (1.5% phosphoric acid in water) and solvent B (acetonitrile). A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-35% B; 25-30 min, 35-100% B; 30-35 min, 100% B; 35-40 min, 100-5% B.

-

Monitor the elution at 330 nm, the characteristic absorbance maximum for this compound.

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

Caption: Workflow for this compound extraction and HPLC quantification.

In Vivo Localization of this compound Synthase (SMT) by Immunolocalization

This protocol outlines the steps for localizing the SMT protein within Arabidopsis leaf tissue using immunofluorescence microscopy.

Materials:

-

Arabidopsis thaliana young rosette leaves

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-SMT)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI for nuclear staining

-

Microscope slides and coverslips

-

Confocal microscope

Procedure:

-

Fix small pieces of young rosette leaves in fixation buffer for 1 hour at room temperature.

-

Wash the fixed tissue three times with PBS for 10 minutes each.

-

Permeabilize the tissue by incubating in permeabilization buffer for 30 minutes.

-

Wash the tissue three times with PBS for 10 minutes each.

-

Block non-specific antibody binding by incubating the tissue in blocking buffer for 1 hour.

-

Incubate the tissue with the primary antibody (anti-SMT) diluted in blocking buffer overnight at 4°C.

-

Wash the tissue three times with PBS for 10 minutes each.

-

Incubate the tissue with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours in the dark.

-

Wash the tissue three times with PBS for 10 minutes each.

-

Counterstain the nuclei by incubating with DAPI for 10 minutes.

-

Wash the tissue twice with PBS.

-

Mount the tissue on a microscope slide with a drop of anti-fade mounting medium and cover with a coverslip.

-

Visualize the fluorescence signal using a confocal microscope. The SMT protein is expected to be localized in the vacuole.[14]

Caption: Workflow for the immunolocalization of SMT protein.

Conclusion

This compound is a pivotal metabolite in Arabidopsis thaliana, contributing significantly to its resilience against environmental challenges. Its primary role as a UV-B sunscreen is well-established and is intricately regulated by the UVR8 signaling pathway. Furthermore, emerging evidence highlights its involvement in plant defense against herbivores through complex interactions with phytohormonal signaling networks. The methodologies outlined in this guide provide a framework for the continued investigation of this multifaceted compound. Future research aimed at elucidating the precise molecular mechanisms underlying its diverse functions and the identification of additional regulatory components will further enhance our understanding of plant adaptation and may offer novel avenues for crop improvement and the development of natural photoprotective agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 6. Differential Costs of Two Distinct Resistance Mechanisms Induced by Different Herbivore Species in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning of the SNG1 gene of Arabidopsis reveals a role for a serine carboxypeptidase-like protein as an acyltransferase in secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 10. schultzappel.wordpress.com [schultzappel.wordpress.com]

- 11. Profiling of Arabidopsis Secondary Metabolites by Capillary Liquid Chromatography Coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of COP1 and UVR8 regulates UV-B-induced photomorphogenesis and stress acclimation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arabidopsis FHY3 and HY5 Positively Mediate Induction of COP1 Transcription in Response to Photomorphogenic UV-B Light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunolocalization of 1- O-sinapoylglucose:malate sinapoyltransferase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sinapoyl Malate in Plant UV-B Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ability of plants to withstand the damaging effects of ultraviolet-B (UV-B) radiation is crucial for their survival and productivity. A key player in this defense mechanism is sinapoyl malate, a phenylpropanoid that acts as a natural sunscreen, absorbing harmful UV-B rays and dissipating the energy to prevent cellular damage. This technical guide provides an in-depth overview of the biosynthesis, regulation, and mechanism of action of this compound in plant UV-B protection, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of UV-B Protection by this compound

This compound is a highly efficient UV-B screening compound due to its strong absorption in the UV-B spectrum (280-315 nm).[1][2][3] Its efficacy lies in its molecular structure, which allows it to absorb UV-B photons and then dissipate the absorbed energy through harmless thermal decay, preventing the formation of damaging reactive oxygen species (ROS).[4] This process involves an ultrafast, barrierless trans-cis photoisomerization, which efficiently converts the electronic excitation energy into vibrational energy, thus protecting cellular components like DNA, proteins, and the photosynthetic machinery from UV-B induced damage.[4]

The absorption efficiency of this compound is remarkably high, with an oscillator strength of 0.65 (where 1.0 is the maximum possible), enabling it to capture a significant amount of UV-B light while allowing other wavelengths necessary for photosynthesis to pass through.[1] This broad and efficient absorption across the entire UV-B spectrum makes this compound a superior plant sunscreen.[1]

Biosynthesis of this compound

This compound is synthesized through the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants. The biosynthesis is a multi-step process that begins with the amino acid phenylalanine.

The key enzymatic steps leading to the formation of this compound are:

-

Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

-

p-Coumaroyl shikimate/quinate transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumaroyl 5-O-shikimate-3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety.

-

Caffeoyl-CoA O-methyltransferase (COMT): Methylates the hydroxyl group to produce feruloyl-CoA.

-

Ferulate 5-hydroxylase (F5H): A key enzyme that hydroxylates ferulic acid to 5-hydroxyferulic acid.[5] This step is crucial for the synthesis of sinapate esters.[4]

-

Caffeic acid O-methyltransferase (COMT): Catalyzes the methylation of 5-hydroxyferulic acid to produce sinapic acid.

-

UDP-glucose:sinapate glucosyltransferase (SGT): Converts sinapic acid to sinapoyl-glucose.

-

Sinapoylglucose:malate sinapoyltransferase (SMT): Transfers the sinapoyl group from sinapoyl-glucose to malate, forming the final product, this compound.[6]

The biosynthesis and deposition of sinapate esters primarily occur in the vacuole of epidermal cells, providing a protective shield for the underlying tissues.[7]

UV-B Signaling Pathway and Regulation of this compound Biosynthesis

The accumulation of this compound is tightly regulated by a UV-B specific signaling pathway initiated by the photoreceptor UV RESISTANCE LOCUS 8 (UVR8).[8][9][10]

Upon exposure to UV-B radiation, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[8][9] This interaction leads to the stabilization and accumulation of the transcription factor ELONGATED HYPOCOTYL 5 (HY5).[8][11] HY5, in turn, activates the expression of genes encoding key enzymes in the phenylpropanoid pathway, including Chalcone Synthase (CHS) for flavonoid biosynthesis and Ferulate 5-hydroxylase (F5H) for this compound biosynthesis.[5]

Several MYB transcription factors, such as MYB12, are also involved in the regulation of flavonoid and sinapate ester biosynthesis downstream of the UVR8-COP1-HY5 module.[12][13] Conversely, some MYB factors, like AtMYB4, act as repressors of the pathway, and their expression is downregulated by UV-B, leading to an increased production of sinapate esters.[3]

Quantitative Data on this compound Accumulation and UV-B Tolerance

The accumulation of this compound is directly correlated with a plant's tolerance to UV-B radiation. Studies using Arabidopsis thaliana mutants have provided valuable quantitative insights into this relationship.

| Genotype | Phenotype | This compound Level (under UV-B) | Flavonoid Level (under UV-B) | UV-B Sensitivity | Reference |

| Wild Type (Col-0) | Standard | Increased | Increased | Tolerant | [1][4][14] |

| fah1 | Deficient in Ferulate 5-hydroxylase | Absent | Wild-type levels | Highly Sensitive | [1][4] |

| tt4 | Deficient in Chalcone Synthase | Wild-type levels | Absent | Moderately Sensitive | [1][14] |

| uvr8 | Deficient in UV-B photoreceptor | Not induced | Not induced | Highly Sensitive | [1] |

| atmyb4 | Deficient in a repressor MYB factor | ~6-fold higher than wild type | - | More Tolerant | [3] |

These data clearly demonstrate that this compound plays a more critical role in UV-B protection than flavonoids in Arabidopsis, as the fah1 mutant, which lacks this compound but has normal flavonoid levels, is more sensitive to UV-B than the tt4 mutant, which lacks flavonoids but has normal this compound levels.[4]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of this compound from plant leaf tissue.

Materials:

-

Plant leaf tissue (fresh or frozen in liquid nitrogen)

-

80% (v/v) methanol

-

Mortar and pestle or tissue homogenizer

-

Microcentrifuge tubes

-

Microcentrifuge

-

HPLC system with a C18 reverse-phase column and a diode array detector (DAD) or UV detector

-

This compound standard

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of fresh or frozen leaf tissue.

-

Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

-

Vortex thoroughly and incubate at 4°C for 1 hour with occasional vortexing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A and B. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor absorbance at 330 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a standard curve using a series of known concentrations of this compound standard.

-

Quantify the amount of this compound in the plant extracts by comparing the peak area to the standard curve.

-

Assessment of Photosynthetic Health using Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive technique used to assess the health of the photosynthetic apparatus, which can be damaged by UV-B stress. The maximum quantum yield of photosystem II (PSII), measured as Fv/Fm, is a common parameter to quantify this stress.

Materials:

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Dark adaptation clips

-

Plants exposed to control and UV-B conditions

Procedure:

-

Dark Adaptation:

-

Attach dark adaptation clips to the leaves of both control and UV-B treated plants for at least 30 minutes. This ensures that all reaction centers of PSII are open.

-

-

Measurement:

-

Place the fiber optic probe of the PAM fluorometer over the dark-adapted leaf area.

-

Measure the minimal fluorescence (Fo) by applying a weak, modulated measuring light.

-

Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fm).

-

-

Calculation:

-

The variable fluorescence (Fv) is calculated as: Fv = Fm - Fo.

-

The maximum quantum yield of PSII (Fv/Fm) is calculated as: Fv/Fm = (Fm - Fo) / Fm.

-

-

Interpretation:

-

Healthy, unstressed plants typically have an Fv/Fm ratio of around 0.83.

-

A decrease in the Fv/Fm ratio indicates photoinhibition and damage to the PSII reaction centers, which is a common symptom of UV-B stress.

-

Conclusion and Future Perspectives

This compound is a vital component of the plant's defense arsenal against the damaging effects of UV-B radiation. Its efficient UV-B absorption and energy dissipation capabilities, coupled with its inducible biosynthesis regulated by the UVR8 signaling pathway, make it a powerful natural sunscreen. The quantitative data from mutant studies unequivocally highlight its critical role in UV-B tolerance.

For researchers in plant science and drug development, understanding the intricacies of the this compound pathway offers several opportunities. In agriculture, enhancing the production of this compound in crops could lead to the development of more UV-B tolerant varieties, improving crop yields in the face of changing environmental conditions. In the pharmaceutical and cosmetic industries, the photoprotective properties of this compound and its derivatives could be harnessed to develop novel, plant-derived sunscreen agents for human use. Further research into the downstream effects of this compound and the potential for synergistic interactions with other photoprotective compounds will undoubtedly open new avenues for both fundamental and applied science.

References

- 1. Photoreceptor-induced sinapate synthesis contributes to photoprotection in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional repression by AtMYB4 controls production of UV-protecting sunscreens in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis mutants lacking phenolic sunscreens exhibit enhanced ultraviolet-B injury and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 8. The UVR8 UV-B Photoreceptor: Perception, Signaling and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional and metabolic programs following exposure of plants to UV-B irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | MYB pathways that regulate UV-B-induced anthocyanin biosynthesis in blueberry (Vaccinium corymbosum) [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Sinapoyl Malate in Plants: A Technical Guide to its Discovery, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a prominent phenylpropanoid derivative found in a variety of plants, particularly within the Brassicaceae family, including the model organism Arabidopsis thaliana.[1] First identified as a major UV-B absorbing compound, its primary role is to protect plants from the damaging effects of ultraviolet radiation.[2][3][4] Beyond its function as a natural sunscreen, this compound is also involved in regulating lignin biosynthesis and possesses antioxidant properties.[5] This technical guide provides an in-depth overview of the discovery, identification, and analysis of this compound, offering detailed experimental protocols and summarizing key quantitative data for researchers in plant science and drug development.

Biosynthesis and Physiological Role

This compound is synthesized via the phenylpropanoid pathway.[6][7] The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to sinapic acid. Sinapic acid is then glycosylated to form sinapoyl glucose, which serves as the activated acyl donor for the final step.[8][9] The enzyme sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from sinapoylglucose to L-malate, forming this compound.[6][8]

The accumulation of this compound in the epidermal cells of leaves allows it to act as a filter, absorbing UV-B radiation and preventing it from reaching and damaging sensitive cellular components like DNA and the photosynthetic machinery.[3][10] Studies on mutants deficient in this compound biosynthesis have shown increased sensitivity to UV-B radiation, highlighting its critical photoprotective role.[11][12]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental stimuli such as UV-B radiation. The following table summarizes quantitative data from various studies.

| Plant Species | Tissue | Condition | This compound Concentration (nmol/g FW or as specified) | Reference |

| Arabidopsis thaliana (WT) | Rosette Leaves | No UV-B | ~150 | [13] |

| Arabidopsis thaliana (WT) | Rosette Leaves | UV-B treatment | Increase of ~70.63% | [4] |

| Arabidopsis thaliana (sng1 mutant) | Rosette Leaves | No UV-B | Not detectable | [3] |

| Brassica napus | Seeds | - | Varies by cultivar | [14] |

| Brassica rapa | Seedlings | - | Developmentally regulated | [8] |

Experimental Protocols

Extraction of Sinapoyl Esters from Plant Tissue

This protocol describes a general method for the extraction of sinapoyl esters, including this compound, from plant tissues.

Materials:

-

Fresh or frozen plant tissue

-

80% (v/v) methanol

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Harvest and weigh 50-100 mg of fresh plant tissue. If using frozen tissue, keep it frozen in liquid nitrogen until homogenization.

-

Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powder to a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for at least 1 hour (or overnight) to allow for complete extraction.

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube. This is the crude extract containing sinapoyl esters.

-

The extract can be directly used for HPLC or LC-MS analysis or stored at -20°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of this compound using HPLC with Diode Array Detection (DAD).[15]

Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, and DAD detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in methanol.[2]

-

Flow Rate: 0.8 mL/min.[15]

-

Gradient:

-

0-15 min: 5% to 95% B

-

15-20 min: Hold at 95% B

-

20-21 min: 95% to 5% B

-

21-26.5 min: Hold at 5% B[2]

-

Detection:

-

Monitor at 330 nm for sinapic acid derivatives.[15]

Quantification:

-

Prepare a standard curve using a pure this compound standard of known concentrations.

-

Inject the extracted samples and quantify the this compound peak area against the standard curve.

Identification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the sensitive and specific identification of this compound.[16][17]

Instrumentation:

-

UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[16]

-

Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[2]

Mobile Phase and Gradient:

-

Same as for HPLC analysis.

Mass Spectrometry Parameters (Example for a Q-TOF):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Collision Energy (for MS/MS): 10-30 eV (ramp).

-

Precursor Ion for MS/MS: m/z 339.07 (for [M-H]⁻ of this compound).

Data Analysis:

-

Identify this compound based on its retention time and the exact mass of the deprotonated molecule [M-H]⁻.

-

Confirm the identity by comparing the fragmentation pattern (MS/MS spectrum) with that of a standard or with previously reported data.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of isolated compounds.[18][19][20]

Sample Preparation:

-

Isolate and purify this compound from plant extracts using preparative HPLC or other chromatographic techniques.

-

Dissolve the purified compound in a deuterated solvent (e.g., Methanol-d4).

NMR Experiments:

-

1H NMR: Provides information on the number and chemical environment of protons.

-

13C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of protons and carbons, confirming the structure of this compound.

Signaling Pathways and Workflows

UV-B Signaling Pathway Leading to this compound Biosynthesis

UV-B radiation is perceived by the UVR8 photoreceptor, which then monomerizes and interacts with COP1. This interaction leads to the stabilization of the transcription factor HY5, which in turn activates the expression of genes involved in the phenylpropanoid pathway, including those required for this compound biosynthesis.[12][21]

Caption: UV-B signaling pathway for this compound biosynthesis.

Experimental Workflow for this compound Identification and Quantification

The following diagram illustrates the typical workflow for the analysis of this compound in plant samples.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a key plant metabolite with a well-established role in UV-B protection. The methodologies for its extraction, identification, and quantification are well-developed, relying on standard analytical techniques such as HPLC and LC-MS. For researchers in plant biology, understanding the regulation of this compound biosynthesis can provide insights into plant stress responses. For professionals in drug development, its potent UV-absorbing and antioxidant properties may offer a basis for the development of novel photoprotective agents. This guide provides a solid foundation for the investigation of this compound in various research and development contexts.

References

- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Solar Radiation-Induced Degradation Products of the Plant Sunscreen this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Response of sinapate esters in Arabidopsis thaliana to UV-B radiation-SciEngine [sciengine.com]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sinapate esters in brassicaceous plants: biochemistry, molecular biology, evolution and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conservation of ultrafast photoprotective mechanisms with increasing molecular complexity in this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Sinapate Esters Mediate UV-B-Induced Stomatal Closure by Regulating Nitric Oxide, Hydrogen Peroxide, and Malate Accumulation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 19. NMR chemical shift prediction and structural elucidation of linker-containing oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bionmr.unl.edu [bionmr.unl.edu]

- 21. Photoreceptor-induced sinapate synthesis contributes to photoprotection in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Sinapoyl Malate: A Comprehensive Technical Guide to a Primary Plant UV-Screening Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a naturally occurring phenylpropanoid that plays a crucial role in protecting plants from the damaging effects of ultraviolet-B (UV-B) radiation.[1] Found predominantly in the leaves of plants belonging to the Brassicaceae family, such as Arabidopsis thaliana, it acts as a highly effective sunscreen.[2] Its molecular structure allows for the strong absorption of UV-B light, and it dissipates this energy through an ultrafast and efficient photoprotective process.[2] Upon absorbing a UV-B photon, the molecule undergoes a rapid trans-cis isomerization, a key mechanism in its ability to function as a sunscreen.[1][2] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, UV-screening properties, and the experimental protocols for its analysis.

UV-Screening Properties of this compound

This compound exhibits exceptional UV-B screening capabilities due to its inherently broad absorption spectrum and high absorption efficiency.[3][4] Unlike other similar molecules that may have gaps in their spectral coverage, this compound absorbs a wide range of UV-B wavelengths, ensuring comprehensive protection.[4] This broad absorption is attributed to the mixing of its bright V (1ππ) state with a lower 1nπ state, which is influenced by the electron-rich malate side chain.[3][5]

| Property | Value | Plant Species/Conditions | Reference |

| UV Absorption Maximum | UV-B region | General | [3][5] |

| Oscillator Strength | 0.65 (where 1.0 is the maximum possible) | Arabidopsis thaliana | [4] |

| Spectral Broadening | Over 1000 cm⁻¹ in the UV-B region | Jet-cooled conditions | [3][6] |

| Photodeactivation Pathway | Trans-cis isomerization | Solution-phase | [1] |

| Isomerization Timescale | ~20–30 ps | Dioxane and methanol solvent | [1] |

| Accumulation Location | Leaf epidermis | Arabidopsis thaliana | [6] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway. The final steps of this pathway are specific to the formation of sinapate esters.

A critical intermediate in this pathway is sinapic acid.[7] This is then converted to the high-energy compound 1-O-sinapoyl-β-D-glucose (sinapoylglucose) by the enzyme sinapate:UDP-glucose glucosyltransferase (SGT).[2][7] This activation step is crucial as it facilitates the subsequent transfer of the sinapoyl group to malate.[2] The final step is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), which transfers the sinapoyl group from sinapoylglucose to L-malate, forming this compound and releasing glucose.[2][8] The biosynthesis and deposition of sinapate esters occur in the vacuole, while the formation of sinapoylglucose is thought to happen in the cytosol.[9]

Experimental Protocols

Extraction of Sinapate Esters from Plant Tissue

This protocol is adapted from methodologies used for the analysis of sinapate esters in Arabidopsis thaliana.

Materials:

-

Plant tissue (e.g., leaves)

-

Extraction solvent: 50% methanol containing 0.75% (v/v) phosphoric acid.[10]

-

Microcentrifuge tubes

-

Heater block or water bath

-

Centrifuge

-

HPLC vials

Procedure:

-

Harvest fresh plant tissue (e.g., a single 3-week-old plant).[10]

-

Weigh the tissue and place it in a microcentrifuge tube.

-

Add the extraction solvent at a ratio of 1 ml per 100 mg of tissue.[10]

-

Incubate the mixture at 65°C for 1 hour.[10]

-

Centrifuge the tubes to pellet the plant debris.

-

Carefully transfer the supernatant containing the extracted sinapate esters to a clean HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or a mass spectrometer (MS).[11][12]

-

Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 150 mm, 1.8 μm).[11][13]

Reagents:

-

This compound standard for calibration.

Procedure:

-

Set the column oven temperature to 40°C and the autosampler to 4°C.[11][13]

-

Inject 2 μL of the sample extract.[13]

-

Elute the compounds using a linear gradient with a flow rate of 0.4 mL/min.[11][13] A typical gradient might be:

-

Monitor the elution profile at a wavelength corresponding to the absorption maximum of this compound (in the UV-B range).

-

Identify the this compound peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.

Conclusion

This compound is a highly specialized and efficient natural product for UV-B protection in plants. Its unique photophysical properties and biosynthetic pathway make it a compelling subject for research in plant biology, natural product chemistry, and even for applications in the development of novel sunscreen agents. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to further investigate this important molecule.

References

- 1. Conservation of ultrafast photoprotective mechanisms with increasing molecular complexity in this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 92344-58-6 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study gets to the roots of plants' natural sunscreen - Purdue University [purdue.edu]

- 5. Plant sunscreens in the UV-B: ultraviolet spectroscopy of jet-cooled this compound, sinapic acid, and sinapate ester derivatives. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of glucosyltransferase genes involved in sinapate metabolism and lignin synthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 9. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Solar Radiation-Induced Degradation Products of the Plant Sunscreen this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Plant Sunscreen: A Technical Guide to the Natural Occurrence of Sinapoyl Malate

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of sinapoyl malate, a key phenylpropanoid involved in plant stress tolerance, particularly protection against UV radiation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and workflows.

Introduction

This compound is a prominent secondary metabolite found throughout the plant kingdom, with a particularly high prevalence in the Brassicaceae family, which includes economically important crops such as Brassica napus (rapeseed), Brassica oleracea (cabbage, broccoli), and the model organism Arabidopsis thaliana.[1][2][3][4] This phenolic ester plays a crucial role as a natural sunscreen, absorbing harmful UV-B radiation in the epidermal layers of leaves and other aerial plant parts, thus protecting the photosynthetic machinery from damage.[3][4] Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a major route for the production of a wide array of plant natural products. Given its protective functions and potential bioactivities, understanding the distribution and quantification of this compound is of significant interest for crop improvement, natural product chemistry, and drug discovery.

Quantitative Occurrence of this compound

The concentration of this compound varies considerably among plant species, different tissues of the same plant, and even in response to environmental stimuli. Leaves, particularly the epidermal cells, are the primary sites of accumulation. While comprehensive quantitative data across a wide range of species is still an area of active research, existing studies provide valuable insights into its distribution, primarily within the Brassicaceae.

| Plant Species | Plant Tissue/Organ | Developmental Stage | Stress Condition | This compound Concentration (Relative or Absolute) | Reference(s) |

| Brassica rapa | Leaves | - | - | Major hydroxycinnamic acid derivative | [1] |

| Brassica rapa | Leaves | - | Jasmonate treatment | Increased levels | [1] |

| Brassica campestris subsp. chinensis (Pak Choi) | Leaves | - | - | Main p-hydroxycinnamic ester | [2] |

| Brassica juncea (Chinese Mustard) | Leaves | - | - | Main p-hydroxycinnamic ester | [2] |

| Arabidopsis thaliana | Leaves | - | UV-B radiation | Increased levels | [5] |

| Brassica napus | Seedlings | - | - | Accumulates in seedlings | [3][4] |

| Brassica rapa | Different cultivars and developmental stages | Varied | - | Levels vary between cultivars and growth stages | [6] |

| Arabidopsis thaliana | Leaves | Wild-type vs. comt1 mutant | - | Present in wild-type, levels vary in mutant | [7] |

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a complex network of enzymatic reactions that starts with the amino acid phenylalanine.

Phenylpropanoid Pathway Leading to Sinapic Acid

The initial steps of the pathway involve the conversion of phenylalanine to p-coumaroyl-CoA. This central intermediate is then hydroxylated and methylated to produce feruloyl-CoA and subsequently sinapoyl-CoA. The final step to generate sinapic acid can occur through different enzymatic routes.

Final Steps in this compound Formation

The biosynthesis of this compound from sinapic acid involves two key enzymatic steps catalyzed by UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:malate sinapoyltransferase (SMT).[3][4] SGT activates sinapic acid by attaching a glucose molecule, forming 1-O-sinapoylglucose. SMT then transfers the sinapoyl group from 1-O-sinapoylglucose to malate, yielding this compound.

Experimental Protocols

Extraction of this compound from Plant Leaves

This protocol is adapted from methodologies described for the extraction of phenolic compounds from Brassica and Arabidopsis species.[1][7]

Materials:

-

Fresh or frozen plant leaf tissue

-

Liquid nitrogen

-

80% (v/v) aqueous methanol containing 0.1% (v/v) formic acid

-

Microcentrifuge tubes (2 mL)

-

Mortar and pestle or tissue homogenizer

-

Sonicator

-

Centrifuge (capable of 13,000 x g)

-

Syringe filters (0.22 µm, PVDF)

-

HPLC vials

Procedure:

-

Weigh approximately 200 mg of fresh or frozen leaf tissue.

-

If using fresh tissue, flash-freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% aqueous methanol with 0.1% formic acid to the tube.

-

Vortex the tube vigorously for 1 minute.

-

Sonicate the sample for 20 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Store the extract at -20°C until HPLC analysis.

Quantification of this compound by HPLC-DAD

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Columns:

-

HPLC system with a binary pump, autosampler, and DAD detector

-

Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: Deionized water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.8 mL/min

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 60% B

-

25-30 min: Hold at 60% B

-

30-32 min: Linear gradient from 60% to 10% B

-

32-40 min: Hold at 10% B (column re-equilibration)

-

Detection:

-

Monitor at 330 nm for this compound.

-

Acquire full UV spectra (200-400 nm) to confirm peak identity.

Quantification:

-

Prepare a stock solution of authentic this compound standard of known concentration in methanol.

-

Generate a calibration curve by preparing a series of dilutions of the stock solution and injecting them into the HPLC system.

-

Plot the peak area of the this compound standard against its concentration to create the calibration curve.

-

Inject the plant extracts and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the extracts using the linear regression equation from the calibration curve.

-

Express the final concentration as mg/g of fresh or dry weight of the plant tissue.

Conclusion

This compound is a key metabolite in the chemical defense arsenal of many plants, particularly those in the Brassicaceae family. Its role as a UV protectant underscores its importance for plant fitness in terrestrial ecosystems. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound, enabling further research into its physiological functions, regulation, and potential applications. The provided diagrams offer a clear visual representation of the biosynthetic pathway and the experimental workflow, facilitating a deeper understanding of this important natural product. Further comparative studies across a broader range of plant species will continue to illuminate the evolutionary and ecological significance of this compound.

References

- 1. Metabolic diversity in a collection of wild and cultivated Brassica rapa subspecies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sinapate esters in brassicaceous plants: biochemistry, molecular biology, evolution and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-Species Metabolic Profiling of Floral Specialized Metabolism Facilitates Understanding of Evolutional Aspects of Metabolism Among Brassicaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Light-Regulated Biosynthesis of Sinapoyl Malate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanisms governing the light-induced biosynthesis of sinapoyl malate, a key UV-B-protecting compound in plants. It covers the core signaling cascades, transcriptional regulation, relevant quantitative data, and detailed experimental protocols for key assays.

Introduction: this compound as a Natural Sunscreen

This compound is a phenylpropanoid-derived specialized metabolite that accumulates in the epidermal cells of plants, such as Arabidopsis thaliana.[1] Its primary function is to act as a natural sunscreen, absorbing harmful ultraviolet-B (UV-B) radiation and thus protecting the plant's photosynthetic machinery and preventing DNA damage.[1][2] The biosynthesis of this compound is tightly regulated by light, with UV-B radiation being a particularly strong inducing signal.[3][4] Understanding this regulatory network is crucial for developing strategies to enhance stress tolerance in crops and for exploring novel photoprotective compounds.

Core Signaling Pathway: From Light Perception to Gene Activation

The light-induced accumulation of this compound is initiated by the perception of specific light wavelengths by photoreceptors. The UV-B photoreceptor UV RESISTANCE LOCUS 8 (UVR8), along with red/far-red light-sensing phytochromes and blue-light-sensing cryptochromes, play a concerted role.[5][6]

Upon UV-B absorption, the UVR8 homodimer monomerizes and interacts with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) E3 ubiquitin ligase. This interaction prevents COP1 from targeting key transcription factors for degradation.[6] A central transcription factor in this pathway is ELONGATED HYPOCOTYL 5 (HY5) and its homolog HYH.[5][6] Light-induced stabilization of HY5/HYH allows them to accumulate in the nucleus and activate the expression of target genes, including those encoding enzymes in the sinapate ester biosynthesis pathway.[5][7]

The this compound Biosynthesis Pathway

This compound is synthesized via the general phenylpropanoid pathway. The process begins with the amino acid phenylalanine. A key regulatory step, controlled by light, is the conversion of ferulic acid to 5-hydroxyferulic acid, a reaction catalyzed by FERULIC ACID 5-HYDROXYLASE 1 (FAH1) .[5][6][7] The resulting sinapic acid is then activated to sinapoyl-glucose, which serves as the acyl donor for the final reaction catalyzed by SINAPOYLGLUCOSE:MALATE SINAPOYLTRANSFERASE (SMT) to produce this compound.[8][9][10]

Quantitative Data on Light Regulation

The regulation of this compound biosynthesis by light has been quantified at both the transcript and metabolite levels. Studies show a significant induction of key biosynthetic genes and accumulation of sinapate esters upon exposure to UV-B light. This response is dependent on the key signaling components outlined above.

Table 1: UV-B Induced Gene Expression Changes

This table summarizes the relative mRNA levels of the key biosynthetic gene FAH1 in Arabidopsis thaliana seedlings after exposure to supplemental UV-B light. Data are presented as fold change relative to wild-type (Col-0) without UV-B.

| Genotype | Treatment | Relative FAH1 mRNA Level (Fold Change) | Citation |

| Wild Type (Col-0) | + 3h UV-B | ~4.5 | [6] |

| Wild Type (Col-0) | + 6h UV-B | ~6.0 | [6] |

| uvr8-6 (UVR8 mutant) | + 6h UV-B | ~1.0 (No induction) | [6] |

| hy5 hyh (HY5/HYH mutant) | + 6h UV-B | ~1.0 (No induction) | [6] |

| uvr8-17D (Hyperactive UVR8) | + 6h UV-B | ~10.0 | [6] |

Table 2: Accumulation of Sinapate Esters and Related Compounds

This table shows the accumulation of this compound and related precursors in response to UV-B irradiation in different Arabidopsis thaliana genotypes.

| Genotype | Treatment | This compound Accumulation | Malate Accumulation | Citation |

| Wild Type (WT) | Normal Light | Basal Level | Basal Level | [4] |

| Wild Type (WT) | + UV-B | Induced | Induced | [4] |

| sng1 (biosynthesis mutant) | Normal Light | Reduced | Basal Level | [4] |

| sng1 (biosynthesis mutant) | + UV-B | Not Induced | Not Induced | [3][4] |

Experimental Protocols

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for HY5

This protocol is used to identify the direct binding of the transcription factor HY5 to the promoter regions of its target genes (e.g., FAH1) across the genome.

Workflow Diagram:

Detailed Methodology: [11][12][13]

-

Tissue Fixation: Harvest ~1-2 grams of young seedlings (e.g., 7-day-old Arabidopsis) grown under control and UV-B light conditions. Immediately fix by vacuum infiltrating with 1% (v/v) formaldehyde for 15 minutes. Quench the reaction by adding glycine to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

-

Nuclei Isolation: Rinse the tissue, freeze in liquid nitrogen, and grind to a fine powder. Isolate nuclei using a sucrose gradient centrifugation method.

-

Chromatin Shearing: Resuspend the nuclear pellet in a suitable lysis buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator. Centrifuge to remove debris.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to HY5. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial PCR purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the library on a high-throughput sequencing platform.

-

Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm to identify genomic regions enriched in the HY5 IP sample compared to an input control.

Protocol: Protoplast Transient Expression Assay

This assay is used to validate the function of a transcription factor (HY5) in activating a specific promoter (pFAH1). It involves co-expressing an effector plasmid (containing the transcription factor) and a reporter plasmid (containing the promoter fused to a reporter gene like Luciferase) in plant protoplasts.[14][15][16]

Detailed Methodology:

-

Plasmid Construction:

-

Reporter Construct: Clone the promoter region of the FAH1 gene upstream of a reporter gene (e.g., Firefly Luciferase, LUC) in a plant expression vector.

-

Effector Construct: Clone the coding sequence of HY5 into a similar vector, typically driven by a strong constitutive promoter like CaMV 35S.

-

Internal Control: A plasmid expressing a different reporter (e.g., Renilla Luciferase, REN) under a constitutive promoter is used for normalization.

-

-

Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of 4-week-old Arabidopsis thaliana plants by digesting the cell walls with an enzyme solution (e.g., cellulase and macerozyme).

-

Transfection: Transfect the isolated protoplasts with the reporter, effector, and internal control plasmids using a PEG-calcium-mediated method. Typically, 5-10 µg of each plasmid is used for a 100 µL protoplast suspension.

-

Incubation: Incubate the transfected protoplasts in the dark for 16-24 hours to allow for gene expression.

-

Lysis and Luciferase Assay: Lyse the protoplasts and measure the activities of both Firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Calculate the ratio of LUC to REN activity for each sample. An increase in this ratio in the presence of the HY5 effector construct compared to an empty effector control indicates that HY5 activates the FAH1 promoter.

Protocol: Quantification of Phenylpropanoids by HPLC

This protocol describes the extraction and quantification of this compound and other phenylpropanoids from plant tissue.[17]

Detailed Methodology:

-

Sample Preparation: Harvest and freeze-dry plant tissue (e.g., leaves). Grind the lyophilized tissue to a fine powder.

-

Extraction: Extract metabolites from ~50 mg of powdered tissue with 1.5 mL of 80% (v/v) methanol by vortexing and incubating at 4°C overnight.

-

Clarification: Centrifuge the samples at >13,000 x g for 10 minutes to pellet debris. Transfer the supernatant to a new tube.

-

HPLC Analysis:

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of two solvents is typically used: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Gradient: A linear gradient from ~5% B to ~50% B over 30-40 minutes is often effective for separating phenylpropanoids.

-

Detection: Monitor the elution profile at multiple wavelengths. Sinapate esters have a characteristic absorbance maximum around 330 nm.

-

-

Quantification: Identify peaks by comparing retention times and UV spectra with authentic standards (e.g., sinapic acid). Quantify the compounds by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.

References

- 1. Conservation of ultrafast photoprotective mechanisms with increasing molecular complexity in this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoreceptor-induced sinapate synthesis contributes to photoprotection in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Sunscreens in the UV-B: Ultraviolet Spectroscopy of Jet-Cooled this compound, Sinapic Acid, and Sinapate Ester … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Photoreceptor-induced sinapate synthesis contributes to photoprotection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. sinapate ester biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activities of Arabidopsis sinapoylglucose: malate sinapoyltransferase shed light on functional diversification of serine carboxypeptidase-like acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transfection assays with protoplasts containing integrated reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gene Functional Analysis Using Protoplast Transient Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Evolutionary Rise of a Plant Sunscreen: A Technical Guide to Sinapoyl Malate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of plants from aquatic to terrestrial environments necessitated the evolution of protective mechanisms against novel stressors, most notably high levels of ultraviolet (UV) radiation. Among the key molecular adaptations that facilitated this transition is the accumulation of phenylpropanoid compounds, which act as potent UV screens. Sinapoyl malate, a derivative of sinapic acid, has emerged as a crucial UV-B protectant in a diverse range of land plants, particularly within the Brassicaceae family. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and functional roles of this compound. We present a compilation of quantitative data on its accumulation under various conditions, detailed experimental protocols for its analysis, and visual representations of its biosynthetic and signaling pathways to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development.

Evolutionary Significance of this compound

The evolution of the phenylpropanoid pathway was a pivotal event in the colonization of land by plants, providing a rich source of metabolites for protection against abiotic stresses like UV-B radiation and desiccation.[1] While early land plants likely utilized a range of phenolic compounds for UV protection, the diversification of the phenylpropanoid pathway led to the emergence of more specialized and efficient sunscreens.

This compound's significance lies in its strong absorption in the UV-B spectrum (280-315 nm), the most damaging range of solar radiation for biological molecules. Its accumulation in the epidermal layers of leaves allows it to act as a filter, shielding the underlying photosynthetic tissues from damage.[2] The evolution of the enzymes responsible for this compound biosynthesis, particularly those in the serine carboxypeptidase-like (SCPL) acyltransferase family, represents a key innovation in the adaptation of plants to terrestrial life.[3][4][5][6] The presence of genes for phenylpropanoid biosynthesis in streptophyte algae, the closest relatives of land plants, suggests that the foundational elements of this pathway predate the move to land, with subsequent radiations and divergences of enzyme families occurring in terrestrial lineages.[3][4][5][6]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of sinapic acid, which is then conjugated to a malate molecule.

The biosynthesis of this compound is a multi-step process that is tightly regulated by developmental and environmental cues, particularly UV-B light. The core pathway involves the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid to its CoA thioester.

-

p-Coumaroyl Shikimate Transferase (CST) and p-Coumaroyl 5-O-Shikimate 3'-Hydroxylase (CS3'H) : These enzymes are involved in the hydroxylation of the aromatic ring.

-

Caffeoyl Shikimate Esterase (CSE) : Converts caffeoyl shikimate to caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT) : Methylates caffeic acid to ferulic acid.

-

Ferulate 5-Hydroxylase (F5H) : Hydroxylates ferulic acid to 5-hydroxyferulic acid.

-

Caffeic Acid O-Methyltransferase (COMT) : Further methylates 5-hydroxyferulic acid to sinapic acid.

-

UDP-Glucose:Sinapate Glucosyltransferase (SGT) : Glycosylates sinapic acid to form 1-O-sinapoyl-β-glucose.

-

Sinapoylglucose:Malate Sinapoyltransferase (SMT) : Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to malate, forming this compound.

UV-B Signaling and Regulation of this compound Accumulation

The accumulation of this compound is a highly regulated process, primarily induced by exposure to UV-B radiation. The UVR8 photoreceptor is the key sensor of UV-B light in plants. Upon UV-B absorption, the UVR8 dimer monomerizes and interacts with the E3 ubiquitin ligase COP1. This interaction prevents COP1 from targeting the transcription factor HY5 for degradation. Stabilized HY5 then moves into the nucleus and activates the expression of genes involved in the phenylpropanoid pathway, including those required for this compound biosynthesis.

References

- 1. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolution of the phenylpropanoid pathway entailed pronounced radiations and divergences of enzyme families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Sinapoyl Malate: A Multifaceted Guardian in Plant Defense

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Sinapoyl malate, a phenylpropanoid derivative, is a key secondary metabolite in many plant species, particularly within the Brassicaceae family. It is renowned for its crucial role in protecting plants from the damaging effects of ultraviolet-B (UV-B) radiation. Emerging research, however, is progressively unveiling its broader significance in plant defense mechanisms against a range of biotic and abiotic threats. This technical guide provides an in-depth exploration of this compound's biosynthesis, its diverse roles in plant defense, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process originating from the phenylpropanoid pathway. The pathway funnels intermediates into the production of sinapic acid, which is then converted to this compound.

The biosynthesis and accumulation of this compound are developmentally regulated and can be induced by various environmental stimuli, most notably UV-B radiation. In Arabidopsis thaliana, the accumulation of this compound in cotyledons and leaves imparts a characteristic blue-green fluorescence under UV light[1].

Biosynthetic Pathway

The core biosynthetic pathway leading to this compound involves several key enzymatic reactions. Phenylalanine serves as the initial precursor, which is converted through a series of steps to p-coumaroyl-CoA. This intermediate is then hydroxylated and methylated to produce ferulic acid and subsequently sinapic acid. The final steps to this compound are as follows:

-

Activation of Sinapic Acid: Sinapic acid is activated by UDP-glucose glucosyltransferase (SGT) to form the high-energy intermediate 1-O-sinapoyl-β-D-glucose[2].

-

Acyl Transfer: The sinapoyl group is transferred from 1-O-sinapoyl-β-D-glucose to L-malate. This reaction is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT)[3][4].

The accumulation of sinapate esters, including this compound, is dependent on the expression of key biosynthetic genes such as FERULATE-5-HYDROXYLASE (F5H)[5].

Role in Plant Defense Mechanisms

This compound contributes to plant fitness and survival through its involvement in both abiotic and biotic stress responses.

Abiotic Stress: UV-B Radiation Shield

The most well-documented function of this compound is its role as a natural sunscreen, protecting plants from harmful UV-B radiation. It accumulates in the vacuoles of epidermal cells, where it effectively absorbs UV-B rays, preventing them from reaching and damaging sensitive cellular components like DNA and the photosynthetic machinery[6]. Upon absorbing UV-B radiation, this compound rapidly dissipates the energy as heat through a process of trans-cis isomerization, preventing the formation of damaging reactive oxygen species (ROS)[7]. The accumulation of this compound is significantly induced by UV-B exposure, highlighting its adaptive role in photoprotection[6].

Biotic Stress: Defense Against Pathogens and Herbivores

Recent evidence points to the involvement of this compound in defending plants against biotic threats such as pathogens and herbivores. The accumulation of sinapic acid and its derivatives has been observed in response to fungal infections and insect attacks[8].

Antimicrobial and Antifungal Activity: While specific minimum inhibitory concentration (MIC) values for this compound against a broad range of plant pathogens are not extensively documented, related phenolic compounds have demonstrated antimicrobial properties. The antioxidant activity of this compound, comparable to synthetic antioxidants like BHA and BHT, suggests a role in mitigating oxidative stress induced by pathogens[8].

Defense Against Herbivores: Phenylpropanoids, including this compound, can act as antifeedants, deterring insects from feeding. The accumulation of these compounds can be induced by herbivory, often mediated by plant defense hormones like jasmonic acid (JA) and salicylic acid (SA).

Signaling Pathways in Plant Defense

This compound accumulation and its defensive functions are intricately linked with the major plant defense signaling pathways, primarily those regulated by jasmonic acid and salicylic acid.

Jasmonic Acid (JA) Signaling

The jasmonate signaling pathway is central to defense against necrotrophic pathogens and chewing insects. A key regulatory module in this pathway involves the JAZ (Jasmonate ZIM-domain) repressor proteins and the MYC2 transcription factor. In the absence of JA, JAZ proteins bind to and inhibit MYC2, repressing the expression of JA-responsive genes. Upon herbivory or pathogen attack, the bioactive form of jasmonate, JA-isoleucine (JA-Ile), accumulates and promotes the degradation of JAZ proteins via the 26S proteasome, thereby activating MYC2 and downstream defense gene expression[9][10]. While direct regulation of this compound biosynthesis by MYC2 is still under investigation, the induction of phenylpropanoid pathways by JA is well-established.

Salicylic Acid (SA) Signaling and Crosstalk

The salicylic acid pathway is crucial for defense against biotrophic pathogens. The central regulator of this pathway is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1). In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Following pathogen-induced SA accumulation, changes in the cellular redox state lead to the monomerization of NPR1 and its translocation to the nucleus. Nuclear NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, including PATHOGENESIS-RELATED (PR) genes[11]. There is often an antagonistic relationship between the SA and JA pathways, and NPR1 plays a role in this crosstalk[12].

WRKY transcription factors are also key players in plant defense signaling, acting downstream of both SA and JA. For instance, WRKY33 is essential for defense against the necrotrophic fungus Botrytis cinerea and appears to be involved in regulating the balance between SA and JA responses[13][14]. The promoters of many genes in the phenylpropanoid pathway contain W-box elements, the binding sites for WRKY transcription factors, suggesting a direct regulatory link.

Data Presentation

The concentration of this compound and related sinapate esters can vary significantly between plant species, tissues, and in response to environmental conditions.

Table 1: Concentration of Sinapate Esters in Various Plant Species

| Plant Species | Tissue | Compound(s) | Concentration Range (mg/g dry matter) | Reference(s) |

| Brassica napus (Rapeseed) | Seeds | Sinapine | 8.0 - 10.4 | [8] |

| Brassica napus (Rapeseed) | Seeds | Sinapic Acid | 0.49 - 2.49 | [8] |

| Brassica juncea (Mustard) | Bran | Sinapine | up to 8.7 | [8] |

| Brassica campestris subsp. chinensis (Pak Choi) | Leaves | This compound | Major p-hydroxycinnamic ester | [8] |

| Arabidopsis thaliana | Leaves | This compound | Accumulation induced by UV-B | [6] |

Table 2: Antimicrobial and Antioxidant Activity of Sinapate Derivatives